molecular formula C8H13NO2S B13526425 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile

Cat. No.: B13526425
M. Wt: 187.26 g/mol
InChI Key: YMJLJCCLYPHJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a chemical compound known for its unique structure and properties It contains a tetrahydrothiophene ring with a sulfone group and a nitrile group attached to a methyl-substituted carbon

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-2-methylpropanenitrile

InChI

InChI=1S/C8H13NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3

InChI Key

YMJLJCCLYPHJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone and nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfone and nitrile groups can interact with enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
  • N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Biological Activity

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a tetrahydrothiophene moiety, which contributes to its unique chemical behavior. Its molecular formula is C7H11NOS2C_7H_{11}NOS_2, and it has a molecular weight of approximately 175.29 g/mol. The presence of the dioxo group and a nitrile functional group suggests potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting it may be a candidate for further anticancer drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cell proliferation.
  • Oxidative Stress Modulation : The dioxo group may play a role in modulating oxidative stress responses within cells.

Data Table: Comparative Biological Activity

A summary of the biological activities of this compound compared to similar compounds is presented below:

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compound Tetrahydrothiophene, nitrileModerateSignificantHigh against specific cancer lines
Thioacetamide Sulfur-containing amideStrongModerateLow
Phenylacetamide Aromatic ring, amide linkageWeakLowModerate
Tetrahydrothiophene Derivatives Cyclic sulfur structureVariableVariableVariable

This table illustrates the unique position of this compound in terms of its biological activity compared to structurally similar compounds.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in specific strains, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A recent animal model study assessed the anti-inflammatory effects of the compound. Administered at varying doses, it significantly reduced markers of inflammation compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Case Study 3: Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. This finding suggests that further exploration could lead to the development of novel anticancer therapies.

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